4-Amino-6-hydroxypyrimidine

Vue d'ensemble

Description

4-Amino-6-hydroxypyrimidine is an organic compound with the molecular formula C4H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. It serves as a building block for the synthesis of more complex molecules and has been studied for its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxypyrimidine can be achieved through several methods. One common approach involves the reaction of ammonia with an acid salt of a lower alkyl ester of beta-amino-beta-lower alkoxyacrylic acid. This reaction produces malonamamidine, which is then condensed with formamide in the presence of an alkali metal lower alkoxide to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of efficient and scalable synthetic routes. One such method includes the removal of the mercapto group in 2-mercapto-4-amino-6-hydroxypyrimidine or the condensation of malonamamidine with ethyl formate. These methods have been optimized to improve yield and reduce the number of steps involved .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other functionalized pyrimidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Applications De Recherche Scientifique

Antiviral and Anticancer Agents

4-Amino-6-hydroxypyrimidine serves as a crucial intermediate in the synthesis of several antiviral and anticancer agents. Its derivatives are utilized in the formulation of drugs targeting viral infections and cancerous cells due to their ability to inhibit nucleic acid synthesis .

Hypoxanthine Synthesis

The compound is pivotal in the production of hypoxanthine, which is essential in the synthesis of various medications. Hypoxanthine acts as a precursor for purine metabolism and is involved in nucleotide synthesis, making it vital for cellular functions and therapeutic applications .

Sulfonamide Antibiotics

This compound also plays a role in synthesizing sulfonamide antibiotics, which have broad-spectrum antibacterial properties. Sulfanilamide derivatives, which incorporate this compound, are particularly effective against various bacterial infections .

Agricultural Applications

This compound is employed in the development of agricultural chemicals, particularly herbicides and fungicides. Its derivatives exhibit significant activity against plant pathogens and pests, contributing to crop protection strategies .

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent antiviral activity against several viruses, including influenza and herpes simplex virus. These studies highlight the compound's potential as a lead structure for developing new antiviral agents.

Case Study 2: Anticancer Properties

In vitro studies have shown that certain analogs of this compound can induce apoptosis in cancer cell lines. These findings suggest that modifications to the compound could lead to novel anticancer therapies with improved efficacy.

Comparative Data Table

| Application Area | Specific Use | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Acyclovir derivatives |

| Anticancer agents | Gemcitabine derivatives | |

| Antibiotics | Sulfanilamide | |

| Agriculture | Herbicides | Glyphosate analogs |

| Fungicides | Triazole derivatives |

Mécanisme D'action

The mechanism of action of 4-Amino-6-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide in immune-activated cells. This inhibition is achieved through the suppression of inducible nitric oxide synthase, an enzyme responsible for the production of nitric oxide during inflammatory responses . Additionally, it may interact with other enzymes and receptors, modulating various biochemical pathways.

Comparaison Avec Des Composés Similaires

- 2-Amino-4,6-dihydroxypyrimidine

- 4,6-Diaminopyrimidine

- 2-Amino-4,6-dichloropyrimidine

Comparison: 4-Amino-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4,6-dihydroxypyrimidine, it has a different reactivity profile, particularly in substitution reactions. 4,6-Diaminopyrimidine, on the other hand, lacks the hydroxyl group, which affects its solubility and interaction with biological targets. 2-Amino-4,6-dichloropyrimidine is more reactive in nucleophilic substitution reactions due to the presence of chlorine atoms .

Activité Biologique

4-Amino-6-hydroxypyrimidine (4-AHP) is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antiviral, anticonvulsant, and immunomodulatory effects. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of 4-AHP, supported by data tables and case studies.

Chemical Structure and Properties

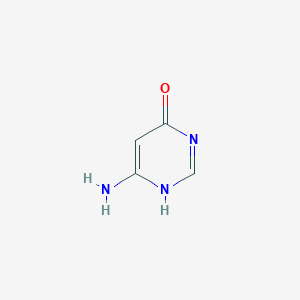

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 114.12 g/mol

This compound features an amino group at the 4-position and a hydroxyl group at the 6-position of the pyrimidine ring, which are critical for its biological activity.

Antiviral Activity

Research indicates that derivatives of 4-AHP exhibit significant antiviral properties. For instance, studies have shown that certain substituted this compound derivatives possess submicromolar potency against various viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Table 1: Antiviral Activity of 4-AHP Derivatives

| Compound | Virus Type | EC (μM) | CC (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| (R)-O-2-alkylated FPMPC 8b | HCMV | 0.094 | >100 | >1063 |

| Amidate Prodrug 10b | VZV | 0.54 | >100 | >185 |

These results suggest that modifications to the basic structure of 4-AHP can enhance its antiviral efficacy while maintaining low cytotoxicity .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of 4-AHP derivatives. One notable compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, demonstrated significant anticonvulsant properties in animal models.

Case Study: Anticonvulsant Activity in Rats

In a study involving pentylenetetrazole-induced seizures in rats, the lead compound showed:

- Reduction in seizure frequency

- Increased latency period before seizures occurred

- Decreased mortality rate

The compound's mechanism was linked to its interaction with GABA receptors and carbonic anhydrase II, suggesting a multifaceted approach to seizure control .

Immunomodulatory Effects

4-AHP also exhibits immunomodulatory properties. It has been shown to inhibit the proliferation of immune cells such as lymphocytes and modulate cytokine production. For example, certain derivatives reduced tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide stimulation.

Table 2: Immunomodulatory Effects of 4-AHP Derivatives

| Compound | Immune Response Assay | Effect Observed |

|---|---|---|

| SCM9 | TNF-α production | Moderate suppression |

| SCM5 | Lymphocyte proliferation | Strong inhibition |

These findings indicate that 4-AHP derivatives may serve as potential therapeutic agents for autoimmune disorders and inflammatory conditions .

The biological activities of 4-AHP are attributed to its ability to interact with various molecular targets:

- Antiviral Mechanism : The compounds appear to inhibit viral replication through interference with viral nucleoside metabolism.

- Anticonvulsant Mechanism : Interaction with GABA receptors enhances inhibitory neurotransmission, thereby reducing seizure activity.

- Immunomodulatory Mechanism : The compounds modulate signaling pathways involved in immune cell activation, leading to decreased cytokine production and lymphocyte proliferation.

Propriétés

IUPAC Name |

4-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLLTVIMFEQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152404 | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-22-2 | |

| Record name | 6-Amino-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the known biological activities of 4-Amino-6-hydroxypyrimidine?

A1: this compound has demonstrated interesting biological activities, particularly in the realm of immunomodulation. Studies have shown that it can influence delayed hypersensitivity responses, potentially acting as an immunostimulant under certain conditions. [, ] Furthermore, research indicates it can enhance the effectiveness of antibiotic therapy in experimental infection models, particularly when immunosuppression is a factor. []

Q2: How does this compound compare to other similar compounds in terms of its biological activity?

A2: When compared to other pyrimidine derivatives like methyluracil and oxymethyluracil, this compound exhibited weaker stimulation of skin repair in animals with burns under stress conditions. [] In contrast, in the context of antibiotic therapy efficacy, it sometimes displayed comparable or even superior effects compared to prodigiozan. []

Q3: Has this compound been investigated for its potential in treating specific diseases?

A3: While not extensively studied as a therapeutic agent itself, this compound shows promise in supporting other treatments. For instance, it has demonstrated the ability to increase survival rates and improve the efficacy of tobramycin therapy in mice with Staphylococcus infection against a backdrop of immunosuppression induced by prednisolone or imuran. []

Q4: What is the structural characterization of this compound?

A4: this compound is a substituted pyrimidine ring with an amino group at position 4 and a hydroxyl group at position 6.

Q5: Are there any green chemistry approaches to synthesizing this compound?

A5: Yes, recent research highlights the use of Raney Nickel for the dethiolation of 2-mercaptopyrimidine derivatives in aqueous solutions to produce various substituted pyrimidines, including this compound. [] This method avoids the use of organic solvents, making it a more environmentally friendly approach.

Q6: Beyond its potential in immunology and supporting antibiotic treatment, are there other research avenues being explored with this compound?

A6: The successful direct N-glycosidation of this compound to produce 6-hydroxycytidine (an isomer of cytidine) has been achieved. [] This opens up possibilities for exploring its role in nucleoside chemistry and potentially as a building block for modified nucleic acids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.